2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid
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Overview
Description
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid is a chemical compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid typically involves multiple steps. One common synthetic route starts with aniline, 2-nitrobenzaldehyde, and pyruvic acid. The process includes the Doebner reaction, amidation, reduction, acylation, and amination . Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinoline N-oxide derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
In medicinal chemistry, it has been explored as a potential histone deacetylase inhibitor, showing promise in the development of anticancer drugs . Additionally, it has demonstrated antibacterial activity against various Gram-positive and Gram-negative bacteria, making it a candidate for the development of new antibiotics . Its unique chemical structure also makes it a valuable tool in the study of molecular interactions and binding affinities in biological systems .
Mechanism of Action
The mechanism of action of 2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a histone deacetylase inhibitor, it binds to the active site of the enzyme, preventing the removal of acetyl groups from histone proteins. This inhibition leads to an accumulation of acetylated histones, resulting in changes in gene expression and ultimately inducing cell cycle arrest and apoptosis in cancer cells . The compound’s antibacterial activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
2-[4-(Aminosulfonyl)phenyl]quinoline-4-carboxylic acid can be compared with other quinoline derivatives, such as 2-phenylquinoline-4-carboxylic acid and 2,3-diphenylquinoline-4-carboxylic acid. While these compounds share a similar quinoline core structure, their substituents and functional groups differ, leading to variations in their biological activities and applications . The presence of the aminosulfonyl group in this compound contributes to its unique properties, such as enhanced solubility and specific binding affinities, distinguishing it from other quinoline derivatives .
Properties
Molecular Formula |
C16H12N2O4S |
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Molecular Weight |
328.3 g/mol |
IUPAC Name |
2-(4-sulfamoylphenyl)quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H12N2O4S/c17-23(21,22)11-7-5-10(6-8-11)15-9-13(16(19)20)12-3-1-2-4-14(12)18-15/h1-9H,(H,19,20)(H2,17,21,22) |
InChI Key |
BTOFSOPPBWZCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)S(=O)(=O)N)C(=O)O |
Origin of Product |
United States |
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